D-Glucose-13C-3

Description

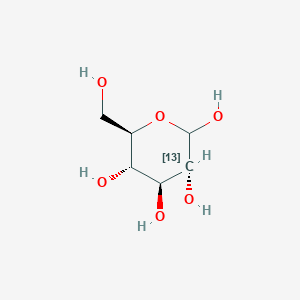

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UKLRSMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484449 | |

| Record name | Labeled Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-74-6 | |

| Record name | D-Glucopyranose-2-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labeled Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Principle of Stable Isotope Tracing with ¹³C Labeled Glucose: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope tracing utilizing ¹³C labeled glucose has emerged as a cornerstone technique in metabolic research, offering unparalleled insights into the intricate network of cellular metabolic pathways. By replacing the naturally abundant ¹²C isotope with the heavier, non-radioactive ¹³C isotope in glucose, researchers can track the journey of carbon atoms as they are metabolized and incorporated into a myriad of downstream molecules. This powerful methodology enables the precise quantification of metabolic fluxes, the elucidation of pathway activities, and the identification of metabolic reprogramming in various physiological and pathological states. This technical guide provides a comprehensive overview of the core principles of ¹³C glucose tracing, detailed experimental protocols for both in vitro and in vivo studies, data analysis strategies, and the application of this technique in drug development.

Core Principles of ¹³C Stable Isotope Tracing

The fundamental principle of ¹³C stable isotope tracing lies in providing cells or organisms with a substrate, in this case, glucose, where one or more carbon atoms are replaced with the ¹³C isotope.[1] As the cells metabolize this labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and other interconnected pathways.[2][3]

Analytical techniques, primarily mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), are then employed to detect and quantify the mass shift in these metabolites caused by the incorporation of ¹³C.[4][5] This allows for the determination of the fractional contribution of glucose to the synthesis of these metabolites and the relative activity of different metabolic pathways.[1]

The choice of the specific ¹³C-labeled glucose tracer is critical and depends on the metabolic pathway of interest.[1][6] Different isotopologues (molecules that differ only in their isotopic composition) of glucose can provide distinct insights:

-

[U-¹³C₆]glucose: Uniformly labeled glucose, where all six carbon atoms are ¹³C, is commonly used to trace the overall contribution of glucose to various metabolic pathways.[7]

-

[1,2-¹³C₂]glucose: This tracer is particularly useful for differentiating between glycolysis and the pentose phosphate pathway.[8][9] In glycolysis, the bond between C3 and C4 is cleaved, keeping the C1 and C2 labels together in downstream metabolites. In the oxidative PPP, the C1 carbon is lost as ¹³CO₂, resulting in singly labeled metabolites.[10]

-

[2,3-¹³C₂]glucose: This novel tracer offers a specific way to assess the pentose phosphate pathway.[8][11] Lactate (B86563) produced via glycolysis will be labeled on carbons 1 and 2, while lactate produced through the PPP will be labeled on carbons 2 and 3.[8]

By analyzing the mass isotopomer distribution (MID) of downstream metabolites, which is the relative abundance of molecules with different numbers of ¹³C atoms, researchers can perform Metabolic Flux Analysis (MFA).[1] MFA is a computational method that uses the measured MIDs to calculate the rates (fluxes) of intracellular metabolic reactions.[12][13]

Experimental Workflows

The successful implementation of a ¹³C glucose tracing experiment requires careful planning and execution. The general workflow involves experimental design, the tracer experiment itself, sample preparation, analytical measurement, and data analysis.[14]

Figure 1: General experimental workflow for ¹³C glucose tracing.

In Vitro Experimental Protocol: Cell Culture

This protocol outlines the key steps for a steady-state ¹³C-MFA experiment in cultured cells.[10][14]

Materials:

-

Cells of interest

-

Standard cell culture medium

-

Glucose-free cell culture medium

-

¹³C-labeled glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

0.9% NaCl, ice-cold

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scrapers

-

Centrifuge tubes, pre-chilled

Procedure:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard medium until they reach the desired confluency (typically 70-80%).[10]

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose and dFBS.[10] The concentration of labeled glucose should ideally match that of the standard growth medium.

-

Initiation of Labeling:

-

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined duration. The labeling time should be sufficient to achieve isotopic steady state in the metabolites of interest. This can range from minutes to hours depending on the pathway and cell type.[10]

-

Metabolism Quenching and Sample Collection:

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Vortex the tubes and incubate at -80°C for at least 15 minutes.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites and store at -80°C until analysis.

-

In Vivo Experimental Protocol: Animal Models

This protocol provides a general framework for in vivo ¹³C glucose tracing in mice.[15][16]

Materials:

-

Animal model (e.g., C57BL/6J mice)

-

¹³C-labeled glucose solution (sterile, in 0.9% saline)

-

Anesthesia (e.g., isoflurane)

-

Infusion pump and catheters (for continuous infusion)

-

Blood collection tubes (e.g., EDTA-coated)

-

Surgical tools for tissue dissection

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvents (e.g., methanol, chloroform, water)

Procedure:

-

Animal Preparation:

-

Acclimatize animals to the experimental conditions.

-

For continuous infusion studies, surgical implantation of a catheter (e.g., into the jugular vein) may be necessary. Allow for a recovery period of 3-5 days.[16]

-

Fast animals for a defined period (e.g., 6-8 hours) prior to the tracer administration to reduce background from dietary glucose.[16]

-

-

Tracer Administration:

-

Bolus Injection: Administer a single dose of the ¹³C-glucose solution via intraperitoneal (IP) or intravenous (IV) injection.[7]

-

Continuous Infusion: For steady-state analysis, administer an initial bolus dose to quickly raise plasma tracer levels, followed by a continuous infusion at a constant rate for a desired period (e.g., 90-120 minutes).[15][16]

-

-

Sample Collection:

-

Blood: Collect blood samples at specified time points from the tail vein or via cardiac puncture at the endpoint. Immediately place on ice and centrifuge to separate plasma.[16]

-

Tissues: At the end of the experiment, euthanize the animal and quickly dissect the tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.[16]

-

-

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled extraction solvent mixture (e.g., methanol:water:chloroform).

-

Perform a phase separation by centrifugation.

-

Collect the polar (upper aqueous phase) and non-polar (lower organic phase) layers separately.

-

Dry the extracts and store them at -80°C until analysis.

-

Key Metabolic Pathways and ¹³C Labeling Patterns

The analysis of ¹³C labeling patterns in key metabolic hubs provides a detailed map of glucose fate.

Figure 2: Central carbon metabolism pathways traced by ¹³C-glucose.

Glycolysis

When cells are labeled with [U-¹³C₆]glucose, glycolytic intermediates such as pyruvate and lactate will be fully labeled (M+3). This indicates the direct flow of glucose through this pathway.

Pentose Phosphate Pathway (PPP)

The PPP is a major route for NADPH production and the synthesis of nucleotide precursors. Using [1,2-¹³C₂]glucose allows for the assessment of PPP activity. The oxidative branch of the PPP decarboxylates glucose-6-phosphate at the C1 position, leading to the production of singly labeled (M+1) lactate.[8] The ratio of M+1 to M+2 lactate can be used to estimate the relative flux through the PPP versus glycolysis.

Tricarboxylic Acid (TCA) Cycle

Pyruvate derived from glycolysis enters the TCA cycle as acetyl-CoA (a two-carbon unit) or via anaplerotic reactions as oxaloacetate or malate (three-carbon units).[2] With [U-¹³C₆]glucose, the first turn of the TCA cycle will produce citrate labeled on two carbons (M+2). Subsequent turns of the cycle will lead to more complex labeling patterns in TCA cycle intermediates.[17] The isotopologue distribution in these intermediates can reveal the activity of the cycle and the contribution of anaplerotic pathways.

Data Presentation and Analysis

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing volatile and thermally stable metabolites.[5] Samples often require derivatization to increase their volatility. GC-MS provides excellent chromatographic separation and is highly sensitive.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing a wider range of metabolites, including those that are non-volatile or thermally labile.[4][19] It offers high sensitivity and specificity, particularly when coupled with tandem mass spectrometry (MS/MS).[20]

Data Processing

Raw mass spectrometry data must be processed to determine the mass isotopomer distributions (MIDs) for each metabolite. This involves correcting for the natural abundance of ¹³C and other isotopes.[21] Several software tools are available for this purpose.

Metabolic Flux Analysis (MFA) Software

A variety of software packages are available to perform ¹³C-MFA, which involves fitting the experimentally measured MIDs to a metabolic network model to estimate fluxes. Some commonly used tools include:

-

INCA: A MATLAB-based software for isotopomer network modeling and metabolic flux analysis.[12]

-

METRAN: Software for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis.[13][22]

-

VistaFlux: Software for qualitative flux analysis that visualizes results on pathways.[23]

-

MFA Suite™: A toolkit that includes applications for quantifying metabolic fluxes.[12]

Quantitative Data Summary

The following tables provide illustrative examples of how quantitative data from ¹³C glucose tracing experiments can be presented. The values are hypothetical and will vary depending on the experimental system.

Table 1: Fractional Contribution of Glucose to Central Carbon Metabolites in Cancer Cells

| Metabolite | Fractional Contribution (%) from [U-¹³C₆]glucose |

| Lactate | 95 ± 3 |

| Citrate | 45 ± 5 |

| α-Ketoglutarate | 42 ± 4 |

| Malate | 50 ± 6 |

| Aspartate | 40 ± 5 |

| Ribose-5-phosphate | 85 ± 7 |

Table 2: Relative Flux through Glycolysis vs. Pentose Phosphate Pathway

| Cell Line | [1,2-¹³C₂]glucose Tracer | M+2 Lactate (%) | M+1 Lactate (%) | Relative PPP Flux (%) |

| Wild-Type | 80% | 75 | 5 | ~6 |

| Mutant | 80% | 60 | 20 | ~25 |

Applications in Drug Development

¹³C glucose tracing is a valuable tool in drug development for:

-

Target Identification and Validation: Identifying metabolic enzymes or pathways that are critical for disease progression and can be targeted for therapeutic intervention.

-

Mechanism of Action Studies: Elucidating how a drug candidate modulates metabolic pathways to exert its therapeutic effect.

-

Pharmacodynamic Biomarker Development: Identifying metabolic biomarkers that can be used to monitor drug efficacy and patient response in clinical trials.

-

Understanding Drug Resistance: Investigating how cancer cells reprogram their metabolism to evade the effects of chemotherapy.

Conclusion

Stable isotope tracing with ¹³C-labeled glucose is a powerful and versatile technique that provides a dynamic view of cellular metabolism. By enabling the quantification of metabolic fluxes and the elucidation of pathway activities, this methodology has become indispensable for basic research, drug discovery, and clinical applications. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute robust ¹³C glucose tracing experiments and to interpret the resulting data to gain deeper insights into the complexities of metabolic regulation.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ckisotopes.com [ckisotopes.com]

- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. benchchem.com [benchchem.com]

- 11. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 19. researchgate.net [researchgate.net]

- 20. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 23. agilent.com [agilent.com]

Unraveling Central Carbon Metabolism: An In-depth Technical Guide to the Applications of D-Glucose-¹³C-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-¹³C-3 in studying central carbon metabolism. Stable isotope tracers are powerful tools for elucidating the intricate network of metabolic pathways within a cell. By replacing a specific carbon atom in glucose with its stable isotope, ¹³C, researchers can track the journey of this carbon through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. D-Glucose-¹³C-3, with its label on the third carbon, offers unique advantages in dissecting the relative contributions of these interconnected pathways, providing critical insights into cellular physiology and disease states.

Core Principles: Tracing the Fate of the Third Carbon

The strategic placement of the ¹³C label on the third carbon of glucose allows for the differentiation of key metabolic routes. As D-Glucose-¹³C-3 enters the cell and is phosphorylated to glucose-6-phosphate-¹³C-3, its metabolic fate provides a clear signature of pathway activity.

-

Glycolysis: In the glycolytic pathway, fructose-1,6-bisphosphate is cleaved into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The ¹³C label from the C3 position of glucose will be exclusively found on the C1 position of both DHAP and G3P. Consequently, this leads to the formation of pyruvate (B1213749) and lactate (B86563) labeled at the C1 position.

-

Pentose Phosphate Pathway (PPP): The oxidative phase of the PPP involves the decarboxylation of the C1 carbon of glucose-6-phosphate. Therefore, the ¹³C label at the C3 position is retained. Subsequent rearrangements in the non-oxidative phase of the PPP, particularly the reactions catalyzed by transketolase and transaldolase, lead to a unique scrambling of the ¹³C label. For instance, the use of a closely related tracer, [2,3-¹³C₂]glucose, has been shown to produce [2,3-¹³C₂]lactate exclusively through the PPP, while glycolysis yields [1,2-¹³C₂]lactate.[1][2] This distinction is crucial for quantifying the flux through the PPP, a pathway vital for producing NADPH for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis.

-

Tricarboxylic Acid (TCA) Cycle: The labeled pyruvate from glycolysis can enter the TCA cycle via pyruvate dehydrogenase, introducing the ¹³C label into the cycle. The initial entry as acetyl-CoA will carry the label on the carboxyl carbon. Subsequent turns of the cycle will distribute this label throughout the TCA cycle intermediates, and the resulting labeling patterns in metabolites like citrate, glutamate, and malate (B86768) can provide information on TCA cycle activity and anaplerotic fluxes.[3]

Data Presentation: Quantitative Insights into Metabolic Fluxes

The analysis of mass isotopomer distributions in key metabolites allows for the quantification of relative pathway fluxes. The following tables summarize representative data from studies using ¹³C-labeled glucose to probe central carbon metabolism.

| Metabolite | Isotopologue | Relative Abundance (%) (Fed State) | Relative Abundance (%) (Fasted State) | Pathway Indicated | Reference |

| Lactate | [1,2-¹³C₂]Lactate | 75 | 85 | Glycolysis | [1] |

| [2,3-¹³C₂]Lactate | 25 | 15 | Pentose Phosphate Pathway | [1] |

Table 1: Representative Lactate Isotopologue Distribution from [2,3-¹³C₂]glucose Labeling in Rat Tissues. This table illustrates how the relative abundance of lactate isotopologues can be used to determine the relative fluxes through glycolysis and the PPP under different physiological conditions. The data is illustrative based on findings in the cited reference.

| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway Precision Score | TCA Cycle Precision Score | Overall Network Precision Score | Reference |

| [1,2-¹³C₂]glucose | High | High | Low | High | [1][4] |

| [2-¹³C]glucose | High | High | Low | Moderate | [1] |

| [3-¹³C]glucose | High | High | Low | Moderate | [1] |

| [U-¹³C₆]glucose | Moderate | Low | High | Moderate | [4] |

Table 2: Comparative Performance of Different ¹³C-Glucose Tracers for Metabolic Flux Analysis. This table, based on computational and experimental evaluations, highlights the strengths of different glucose tracers for resolving fluxes in specific pathways. Tracers with labels in the upper part of the glucose molecule, such as [1,2-¹³C₂]glucose and [3-¹³C]glucose, provide high precision for glycolysis and the PPP.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to the use of D-Glucose-¹³C-3.

Caption: Metabolic fate of D-Glucose-13C-3 in central carbon metabolism.

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in ¹³C-metabolic flux analysis. The following sections outline key experimental protocols.

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that ensures they reach 70-80% confluency at the time of harvest.

-

Culture cells in their standard growth medium until they reach the desired confluency.

-

-

Media Preparation for Labeling:

-

Prepare a labeling medium using a glucose-free base medium (e.g., DMEM or RPMI-1640).

-

Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other small molecules.

-

Dissolve D-Glucose-¹³C-3 in the glucose-free medium to the desired final concentration (typically 5-25 mM).

-

Sterile-filter the complete labeling medium.

-

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state. This time is pathway-dependent and typically ranges from minutes for glycolysis to several hours for the TCA cycle.[5]

-

Protocol 2: Metabolite Quenching and Extraction

-

Quenching Metabolism:

-

To halt all enzymatic activity, rapidly quench the cells. For adherent cells, this can be achieved by placing the culture dish on dry ice and adding a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).[6]

-

For suspension cells, rapidly centrifuge the cells at a low temperature and resuspend the pellet in a cold quenching solution.

-

-

Metabolite Extraction:

-

After quenching, scrape the adherent cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

-

Vortex the cell lysate vigorously to ensure complete extraction.

-

Centrifuge the lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.[6]

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Protocol 3: Mass Spectrometry Analysis

-

Sample Derivatization (for GC-MS):

-

To increase the volatility of polar metabolites for gas chromatography, perform a chemical derivatization. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

-

GC-MS or LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent.

-

Inject the sample into the GC-MS or LC-MS/MS system.

-

For GC-MS, use a temperature gradient to separate the derivatized metabolites on the GC column before they enter the mass spectrometer.

-

For LC-MS/MS, use a suitable column (e.g., HILIC for polar metabolites) and a solvent gradient for separation.

-

The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites and their fragments, providing the mass isotopomer distribution (MID) for each metabolite.

-

Conclusion

D-Glucose-¹³C-3, along with other specifically labeled glucose tracers, provides a powerful means to quantitatively analyze central carbon metabolism. By carefully designing experiments, executing precise protocols, and utilizing computational modeling, researchers can gain deep insights into the metabolic reprogramming that occurs in various physiological and pathological conditions. This knowledge is invaluable for identifying novel drug targets, understanding disease mechanisms, and developing new therapeutic strategies.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopomer studies of gluconeogenesis and the Krebs cycle with 13C-labeled lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Python script to find dependency cycles in GraphViz dot files - Jason Antman's Blog [blog.jasonantman.com]

- 6. Quantitative analysis of the physiological contributions of glucose to the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-Glucose-13C-3 for In Vivo Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose-13C-3, a stable isotope-labeled tracer, for in vivo metabolic flux analysis (MFA). Stable isotope tracing is a powerful methodology for elucidating the intricate network of metabolic pathways within a living organism.[1][2] By replacing a specific carbon atom in glucose with its stable isotope, ¹³C, researchers can track the transformation of glucose through various biochemical reactions, providing a dynamic view of cellular metabolism that is not achievable with static metabolite measurements.[3][4]

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[3][5] This is achieved by introducing a ¹³C-labeled substrate, such as this compound, into a biological system and measuring the distribution of the ¹³C label in downstream metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][6] Computational modeling is then used to estimate metabolic fluxes from these labeling patterns.[6][7]

The choice of the isotopic tracer is critical as it determines the precision with which metabolic fluxes can be estimated.[8][9] this compound, with its label on the third carbon position, provides specific advantages for dissecting pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8]

Core Principles: Tracing the Fate of the ¹³C-3 Carbon

The journey of the ¹³C label from this compound through central carbon metabolism provides unique labeling patterns in key metabolites.

-

Glycolysis: In glycolysis, the six-carbon glucose molecule is split into two three-carbon pyruvate (B1213749) molecules. This compound will result in pyruvate being labeled on the C1 position (carboxyl group).

-

Pentose Phosphate Pathway (PPP): The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position. Therefore, the label from this compound is retained through this pathway, offering a way to trace carbon that enters the non-oxidative PPP.

-

Tricarboxylic Acid (TCA) Cycle: The ¹³C-labeled pyruvate enters the TCA cycle via two primary routes:

-

Pyruvate Dehydrogenase (PDH): This generates [2-¹³C]Acetyl-CoA, leading to labeling in TCA cycle intermediates.

-

Pyruvate Carboxylase (PC): This anaplerotic reaction produces [3-¹³C]Oxaloacetate.

-

By analyzing the specific mass isotopomers of these downstream metabolites, researchers can calculate the relative contributions of different pathways to glucose metabolism.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo metabolic flux analysis study using this compound.

Detailed Experimental Protocols

Animal Handling and Tracer Administration

This protocol is adapted for a mouse model and assumes intravenous infusion to achieve a steady-state labeling of plasma glucose.

-

Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.[1] Animals should be acclimated for at least one week before the experiment.

-

Catheter Implantation: For continuous infusion studies, implant a catheter into the jugular vein of the anesthetized mouse several days prior to the experiment to allow for recovery.

-

Tracer Preparation: Prepare a sterile solution of this compound in saline at the desired concentration. The precise concentration will depend on the target infusion rate and the desired level of plasma enrichment.

-

Infusion Protocol:

-

Fast the mice for a period (e.g., 6 hours) to achieve a basal metabolic state.

-

Connect the catheter to an infusion pump.

-

Administer a priming bolus dose of this compound to rapidly increase plasma enrichment, followed by a continuous infusion to maintain a steady-state level of labeled glucose in the plasma.

-

The infusion should continue for a duration sufficient to achieve isotopic steady state in the tissues of interest (typically 90-120 minutes).

-

Sample Collection and Processing

-

Blood Sampling: Collect small blood samples periodically from the tail vein to monitor plasma glucose concentration and isotopic enrichment.

-

Tissue Harvesting:

-

At the end of the infusion period, euthanize the animal using an approved method.

-

Rapidly excise the tissues of interest (e.g., liver, brain, tumor).

-

Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[2] This step is critical to prevent post-mortem changes in metabolite levels.

-

-

Metabolite Extraction:

-

Weigh the frozen tissue (typically 20-50 mg).[1]

-

Homogenize the tissue in a pre-chilled solvent mixture, such as 80% methanol (B129727) (-80°C).[1][10]

-

Perform a phase separation to isolate polar metabolites. A common method involves adding ice-cold water and chloroform, followed by vortexing and centrifugation.[1]

-

Collect the upper aqueous phase containing the polar metabolites.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Analytical Measurement

-

Instrumentation: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the isotopic labeling patterns of metabolites.[6]

-

Sample Derivatization (for GC-MS): Dried metabolite extracts often require chemical derivatization to make them volatile for GC-MS analysis.

-

Data Acquisition: The mass spectrometer measures the relative abundance of different mass isotopomers for each metabolite (e.g., M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite).

Metabolic Pathway Tracing with this compound

The diagram below illustrates how the ¹³C label from this compound is incorporated into key metabolites of glycolysis and the TCA cycle.

Data Presentation and Interpretation

The primary output of the mass spectrometry analysis is the mass isotopomer distribution (MID) for various metabolites. This data can be presented in tabular format to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distribution in Liver Metabolites After [3-¹³C]Glucose Infusion

| Metabolite | Mass Isotopomer | Control Group (%) | Treatment Group (%) |

| Pyruvate | M+0 | 60.5 | 55.2 |

| M+1 | 38.5 | 43.8 | |

| M+2 | 1.0 | 1.0 | |

| Lactate | M+0 | 61.0 | 56.1 |

| M+1 | 38.0 | 42.9 | |

| M+2 | 1.0 | 1.0 | |

| Citrate | M+0 | 55.3 | 48.7 |

| M+1 | 35.2 | 40.1 | |

| M+2 | 8.5 | 10.2 | |

| M+3 | 1.0 | 1.0 | |

| Malate | M+0 | 58.9 | 52.3 |

| M+1 | 25.6 | 30.8 | |

| M+2 | 14.5 | 15.9 | |

| M+3 | 1.0 | 1.0 |

Note: This is hypothetical data for illustrative purposes. Actual values will vary based on the biological system and experimental conditions.

From this data, flux ratios and absolute flux values can be calculated using specialized software (e.g., Metran, INCA).[5] For example, an increase in the M+1 fraction of pyruvate in the treatment group could suggest an increased glycolytic flux.

Applications in Drug Development

¹³C-MFA is a valuable tool in pharmaceutical research and development for several reasons:

-

Mechanism of Action Studies: Elucidate how a drug candidate modulates specific metabolic pathways. For example, a compound's effect on glycolysis versus oxidative phosphorylation can be precisely quantified.

-

Target Engagement: Confirm that a drug is interacting with its intended metabolic enzyme target in a complex in vivo system.

-

Toxicity Assessment: Identify off-target metabolic effects of a drug that could lead to toxicity.

-

Disease Modeling: Characterize the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders, and assess how a therapeutic agent can reverse these changes.[11]

By providing a quantitative map of metabolic fluxes, the use of tracers like this compound offers deep insights into the metabolic state of an organism, making it an indispensable tool for modern biomedical research and drug development.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ckisotopes.com [ckisotopes.com]

- 11. benchchem.com [benchchem.com]

- 12. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Glucose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions, providing a detailed snapshot of cellular metabolism.[1][2] By introducing a substrate labeled with a stable isotope, such as 13C-labeled glucose, researchers can trace the path of carbon atoms through various metabolic pathways.[1][2] The distribution of these isotopes in downstream metabolites is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] This information, combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes.

The reprogramming of energy metabolism is a key hallmark of many diseases, including cancer.[5] 13C-MFA offers a systems-level, dynamic tool to map the flow of carbon through entire biochemical networks, providing insights that are crucial for understanding disease mechanisms and for the development of targeted therapeutics.[5] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in conducting 13C-MFA experiments using labeled glucose.

Core Principles of 13C-MFA

The fundamental principle of 13C-MFA lies in the concept of isotopic labeling. When cells are cultured in a medium containing a 13C-labeled substrate like glucose, the labeled carbon atoms are incorporated into various metabolites through a series of biochemical reactions. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is directly influenced by the relative activities of the metabolic pathways.[6]

By measuring these MIDs and knowing the stoichiometry of the metabolic network, one can infer the intracellular fluxes.[2] The choice of the 13C-labeled glucose tracer is a critical experimental parameter, as different labeling patterns provide different sensitivities for resolving fluxes through specific pathways.[1] For instance, [1,2-13C2]glucose is highly effective for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[7]

Experimental Workflow for 13C-MFA

A typical 13C-MFA experiment follows a well-defined workflow, from experimental design to data interpretation. The entire process, from labeling to data analysis, can take several days to complete.[3][8]

Experimental Protocols

1. Cell Culture and Labeling:

-

Objective: To achieve a metabolic and isotopic steady state where the labeling patterns of intracellular metabolites accurately reflect the metabolic fluxes.[1]

-

Protocol:

-

Culture cells in a chemically defined medium where the sole carbon source is the selected 13C-labeled glucose tracer.

-

Maintain cells in a logarithmic growth phase to ensure metabolic steady state.

-

The duration of labeling depends on the cell type and growth rate but typically ranges from several hours to days to ensure isotopic steady state is reached.[7]

-

2. Quenching and Metabolite Extraction:

-

Objective: To rapidly halt all enzymatic activity to prevent changes in metabolite levels and labeling patterns during sample processing.

-

Protocol:

-

Rapidly aspirate the culture medium.

-

Immediately wash the cells with an ice-cold quenching solution (e.g., cold saline or a methanol-based solution) to arrest metabolism.

-

Extract intracellular metabolites using a suitable solvent, such as a cold methanol/water/chloroform mixture.

-

3. Analytical Measurement:

-

Objective: To determine the mass isotopomer distributions (MIDs) of key metabolites.

-

Protocol:

-

Prepare cell extracts for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] For GC-MS, derivatization of metabolites is often required.[9]

-

Analyze the samples to obtain the mass spectra of the metabolites of interest.

-

Correct the raw mass isotopomer data for the natural abundance of 13C.

-

Data Presentation and Analysis

The quantitative output of a 13C-MFA experiment is a flux map, which is a comprehensive set of all metabolic reaction rates in the central carbon metabolism. These fluxes are often presented relative to a reference flux, such as the glucose uptake rate.

Table 1: Example Mass Isotopomer Distributions of Key Metabolites from [U-13C6]glucose Labeling

| Metabolite | Mass Isotopomer | Fractional Abundance (%) |

| Pyruvate | M+0 | 5 |

| M+1 | 10 | |

| M+2 | 15 | |

| M+3 | 70 | |

| Lactate | M+0 | 4 |

| M+1 | 8 | |

| M+2 | 12 | |

| M+3 | 76 | |

| Citrate | M+0 | 2 |

| M+1 | 5 | |

| M+2 | 20 | |

| M+3 | 8 | |

| M+4 | 50 | |

| M+5 | 10 | |

| M+6 | 5 |

Note: The data in this table are illustrative and will vary depending on the cell type and experimental conditions.

Flux Estimation and Modeling

The estimation of metabolic fluxes from the measured MIDs is a complex computational problem that requires specialized software.[10] The process involves iteratively adjusting the flux values in a metabolic model to minimize the difference between the computationally predicted MIDs and the experimentally measured MIDs.

Visualization of Central Carbon Metabolism

Understanding the flow of carbon through the central metabolic pathways is crucial for interpreting 13C-MFA data. The following diagram illustrates the key pathways involved in glucose metabolism.

Conclusion

13C-MFA using labeled glucose is an indispensable tool for quantitative analysis of cellular metabolism. It provides a detailed and functional readout of metabolic pathway activity, which is critical for basic research and drug development. By carefully designing experiments, meticulously preparing samples, and employing robust data analysis techniques, researchers can gain deep insights into the metabolic reprogramming that underlies various physiological and pathological states. The continued development of analytical technologies and computational tools will further enhance the power and accessibility of 13C-MFA, solidifying its role in advancing our understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Majority: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, drug development, and life sciences, the subtle yet significant presence of naturally occurring stable isotopes can be a source of both profound insight and potential experimental confounding. Among these, the stable isotope of carbon, ¹³C, plays a pivotal role. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, its fundamental relevance in labeling studies, and the critical methodologies required to accurately account for its presence, ensuring the integrity and precision of experimental data.

The Foundation: Understanding Natural Isotopic Abundance

Carbon, the backbone of life, exists predominantly as the stable isotope ¹²C. However, a small, naturally occurring fraction exists as the heavier, stable isotope ¹³C. The natural abundance of ¹³C is approximately 1.1% of all carbon atoms.[1][2][3] This seemingly small percentage has significant implications for analytical techniques that rely on mass differences, such as mass spectrometry.

In addition to carbon, other elements integral to biological molecules also have naturally occurring stable isotopes. Understanding the natural abundance of these isotopes is crucial for correcting mass isotopomer distributions in labeling studies.[4][5]

Data Presentation: Natural Abundance of Key Stable Isotopes

The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological molecules. This data is essential for the correction of mass spectrometry data in isotope labeling experiments.

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| ³⁶S | 35.967081 | 0.02 |

Source: Data compiled from various sources, including IUPAC reports.[6]

The Challenge and Opportunity in Labeling Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[7] By introducing a substrate enriched with a stable isotope like ¹³C, researchers can follow its incorporation into various downstream metabolites, providing a dynamic view of metabolic pathways.[7][8] This approach, often referred to as metabolic flux analysis (MFA), is instrumental in understanding disease states, identifying drug targets, and optimizing bioprocesses.[9][10]

The core challenge arises from the need to distinguish between the experimentally introduced ¹³C-labeled substrate and the naturally abundant ¹³C already present in the biological system and analytical reagents.[11] Failure to correct for this natural abundance can lead to significant misinterpretation of labeling patterns and inaccurate calculations of metabolic fluxes.[12]

Mandatory Visualization: The Imperative of Natural Abundance Correction

The following diagram illustrates the logical necessity of correcting for the natural abundance of ¹³C in a typical labeling experiment.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a typical ¹³C labeling experiment followed by GC-MS analysis, a common workflow in metabolic research. These steps are generalized and may require optimization based on the specific cell type and experimental goals.

Protocol 1: Cell Culture and ¹³C Labeling

-

Cell Seeding: Plate mammalian cells in standard growth medium and culture until they reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose). Ensure all other necessary supplements are present.

-

Adaptation (for steady-state analysis): To achieve isotopic steady-state, aspirate the standard medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace it with the labeling medium. Culture the cells for a period equivalent to at least five cell doublings.

-

Labeling: For kinetic studies, aspirate the standard medium, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for the desired time period. This can range from seconds to hours depending on the metabolic pathways of interest.

Protocol 2: Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) at -80°C) to the culture dish.[4]

-

Cell Lysis and Collection: Place the dish on dry ice to ensure rapid and complete quenching. Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a pre-chilled tube.[4]

-

Protein and Debris Removal: Vortex the lysate and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube. For analysis of protein-bound amino acids, the cell pellet is retained and processed as described in Protocol 3.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas. The dried extract can be stored at -80°C until analysis.

Protocol 3: Analysis of Proteinogenic Amino Acids by GC-MS

This protocol focuses on the analysis of amino acids incorporated into cellular proteins, which provides a time-integrated view of metabolic fluxes.

-

Protein Hydrolysis:

-

Resuspend the cell pellet from the extraction step in a suitable lysis buffer.

-

Precipitate the protein using a method such as trichloroacetic acid (TCA) precipitation.

-

Wash the protein pellet to remove any free amino acids.

-

Add 6 M hydrochloric acid (HCl) to the dried protein pellet.[1]

-

Flush the vial with nitrogen, seal, and heat at 110-150°C for 24 hours to hydrolyze the protein into its constituent amino acids.[1]

-

Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator to remove the HCl.[1]

-

-

Derivatization (Silylation):

-

To the dried amino acid sample, add 50 µL of acetonitrile (B52724) and 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1]

-

Tightly cap the vial and heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization.[1]

-

Allow the sample to cool to room temperature before GC-MS analysis.[1]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the derivatized amino acids using an appropriate GC column and temperature gradient.

-

Detect the mass fragments using the mass spectrometer in either scan or selected ion monitoring (SIM) mode. The resulting mass spectra will reveal the mass isotopologue distributions (MIDs) for each amino acid, reflecting the incorporation of ¹³C from the labeled substrate.

-

Mandatory Visualization: Experimental Workflow for ¹³C-MFA

The following diagram outlines the general workflow for a ¹³C metabolic flux analysis experiment.

Data Analysis: From Raw Data to Metabolic Fluxes

The primary data output from a ¹³C labeling experiment analyzed by mass spectrometry is the Mass Isotopomer Distribution (MID). The MID for a given metabolite describes the fractional abundance of each of its isotopologues (molecules that differ only in their isotopic composition).[12]

Mass Isotopomer Distribution Analysis (MIDA)

MIDA is a technique that uses the statistical distribution of mass isotopologues to determine the isotopic enrichment of the biosynthetic precursor pool and the fraction of newly synthesized molecules.[9] A critical first step in MIDA is the correction for the natural abundance of all stable isotopes present in the metabolite and any derivatization agents.[4][12] This is typically achieved using computational algorithms that employ matrix-based methods to subtract the contribution of naturally occurring isotopes from the measured MIDs.[12]

Mandatory Visualization: Central Carbon Metabolism and Tracer Fate

The following diagram illustrates how a ¹³C-labeled glucose tracer is metabolized through central carbon pathways, leading to labeled amino acids that can be analyzed by GC-MS.

Applications in Drug Development

The methodologies described herein have profound implications for the pharmaceutical industry. By elucidating the mechanism of action of drugs, identifying novel drug targets, and understanding drug-induced metabolic reprogramming, ¹³C labeling studies are an indispensable tool in modern drug discovery and development.[6][8][13]

-

Mechanism of Action Studies: Tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug can reveal the specific pathways and enzymes affected by the compound.[7]

-

Target Identification and Validation: By identifying metabolic nodes critical for disease progression, ¹³C-MFA can uncover novel therapeutic targets.

-

Pharmacokinetics and Drug Metabolism: The use of ¹³C-labeled drug compounds allows for the precise tracking of their absorption, distribution, metabolism, and excretion (ADME) properties.[8]

Conclusion

The natural abundance of ¹³C is a fundamental consideration in stable isotope labeling studies. While it presents a challenge that must be addressed through rigorous data correction, it also underscores the sensitivity and power of mass-based analytical techniques. By implementing the detailed protocols and data analysis workflows outlined in this guide, researchers, scientists, and drug development professionals can harness the full potential of ¹³C labeling to gain unprecedented insights into the complexities of cellular metabolism. The careful and accurate application of these methods will continue to drive innovation and discovery across the life sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]

- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 5. Stable Isotope Abundance and Fractionation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moltensalt.org [moltensalt.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 9. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for D-Glucose-¹³C-3 Labeling in Mammalian Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing using molecules like D-Glucose-¹³C-3 is a powerful technique to investigate cellular metabolism.[1][2][3] By replacing a specific carbon atom with its heavy isotope, ¹³C, researchers can track the journey of this labeled carbon through various metabolic pathways.[3] This approach, coupled with analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative snapshot of cellular metabolic fluxes.[1][4] These insights are critical in understanding disease states, such as cancer, and in elucidating the mechanism of action of drugs.[3][5]

D-Glucose is a central molecule in cellular bioenergetics, fueling pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6] Using specifically labeled glucose, such as D-Glucose-¹³C-3, allows for the detailed investigation of specific reactions and pathways. For instance, the position of the label on the glucose molecule determines its fate and the resulting labeling patterns in downstream metabolites, providing valuable information on pathway activity.[7][8]

This document provides a detailed protocol for a steady-state D-Glucose-¹³C-3 labeling experiment in adherent mammalian cells. It covers the essential steps from cell culture preparation and labeling to metabolite extraction and analysis.

Data Presentation

The primary data output from a ¹³C labeling experiment is the mass isotopologue distribution (MID).[3] The MID describes the fractional abundance of each isotopologue for a given metabolite, indicating how many carbon atoms have been replaced by ¹³C.[3][9] This data is then used to calculate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Key Metabolites

This table shows hypothetical MID data for several key metabolites from cells cultured with D-Glucose-¹³C-3. The 'M+n' notation represents the metabolite with 'n' carbons labeled with ¹³C.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Pyruvate | 20 | 5 | 70 | 5 |

| Lactate | 15 | 5 | 75 | 5 |

| Citrate | 30 | 10 | 50 | 10 |

| Malate | 35 | 15 | 40 | 10 |

| Aspartate | 40 | 20 | 30 | 10 |

| Ribose-5-phosphate | 60 | 30 | 10 | 0 |

Table 2: Example Metabolic Flux Data

This table illustrates hypothetical flux rates for key metabolic pathways, calculated from MID data, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

| Metabolic Pathway | Control (Normalized Flux) | Drug-Treated (Normalized Flux) |

| Glycolysis | 1.00 | 0.80 |

| Pentose Phosphate Pathway | 0.15 | 0.25 |

| TCA Cycle (from Pyruvate) | 0.75 | 0.50 |

| Lactate Production | 0.25 | 0.30 |

Experimental Protocols

This protocol provides a general guideline for D-Glucose-¹³C-3 labeling in adherent mammalian cell lines. Optimization may be necessary for specific cell types and experimental conditions.

Materials

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Glucose-free DMEM or RPMI-1640 medium[10]

-

D-Glucose-¹³C-3

-

Phosphate-Buffered Saline (PBS), sterile

-

6-well cell culture plates

-

Quenching solution (e.g., ice-cold 80:20 methanol:water)[11]

-

Extraction solvent (e.g., ice-cold 80% methanol)

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid nitrogen

Protocol

-

Cell Seeding and Growth:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.[6]

-

Allow cells to attach and grow overnight in their regular complete culture medium.

-

-

Preparation of Labeling Medium:

-

Prepare a stock solution of D-Glucose-¹³C-3 in sterile water.

-

In a sterile environment, supplement the glucose-free basal medium with D-Glucose-¹³C-3 to the desired final concentration (e.g., 25 mM).

-

Add dialyzed FBS to the desired final concentration (e.g., 10%). Standard FBS contains glucose and other small molecules that would interfere with the labeling.[1]

-

Add other necessary supplements like L-glutamine and antibiotics.

-

Sterile filter the complete labeling medium using a 0.22 µm filter.

-

-

Isotope Labeling:

-

Pre-warm the labeling medium to 37°C.

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed sterile PBS.[12]

-

Add the pre-warmed D-Glucose-¹³C-3 labeling medium to the cells.

-

Incubate the cells for a duration sufficient to achieve isotopic steady state for the pathways of interest. This can range from minutes for glycolysis to several hours for TCA cycle intermediates.[9]

-

-

Metabolism Quenching and Metabolite Extraction:

-

To halt metabolic activity, place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining labeled medium.[12]

-

Add ice-cold quenching solution to each well and incubate for 5 minutes on ice.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge the tubes at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the extracted metabolites.

-

The metabolite extracts can be stored at -80°C until analysis.

-

-

Sample Analysis:

-

The extracted metabolites are typically analyzed by mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).

-

The resulting data will provide the mass isotopologue distributions for the metabolites of interest.

-

Mandatory Visualization

Caption: Experimental workflow for D-Glucose-¹³C-3 labeling.

Caption: Metabolic fate of D-Glucose-¹³C-3 in central carbon metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for D-Glucose-¹³C Infusion in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-resolved metabolomics (SIRM) using ¹³C-labeled glucose is a powerful technique to trace the fate of glucose carbons through metabolic pathways in vivo.[1] By introducing a labeled form of glucose, researchers can track the carbon atoms as they are incorporated into various downstream metabolites. This allows for the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism in a living organism, which is crucial for understanding metabolic reprogramming in various physiological and pathological states such as cancer, diabetes, and cardiovascular diseases.[2][3][4][5][6] Specifically, D-Glucose labeled at various carbon positions with ¹³C is used to investigate pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][7]

This document provides detailed application notes and protocols for conducting in vivo metabolic tracing studies using D-Glucose-¹³C infusion in animal models.

Data Presentation: Quantitative Parameters for In Vivo D-Glucose-¹³C Infusion Studies

The following table summarizes key quantitative data from published in vivo infusion studies using labeled glucose tracers. These values can serve as a starting point for designing new experiments.

| Parameter | Mouse Model | Tracer | Bolus Dose | Continuous Infusion Rate | Infusion Duration | Key Findings & Reference |

| Tracer Enrichment | C57BL/6J | [U-¹³C]glucose | 0.4 mg/g (intraperitoneal) | 0.012 mg/g/min (tail vein) | Up to 50 minutes | Maximal ¹³C enrichment in the heart (~45%) was achieved after 20 minutes.[8] |

| Metabolic Flux Analysis | C57BL/6J | ¹³C-labeled D-glucose and L-glucose | 10 µL/g body weight | 0.1-0.2 µL/g/min | 90-120 minutes | Dual-tracer method corrects for non-metabolic distribution of glucose.[1] |

| Glucose Kinetics | Not Specified | 6,6-D2-Glucose | 14.0 µmol/kg | 11.5 µmol/kg/hr | 140 minutes | Standard protocol for determining whole-body glucose flux.[9] |

| Glucose Oxidation | Not Specified | [U-¹³C6]-glucose | 1.1 µmol/kg | 2.5 µmol/kg/hr | 140 minutes | Used to calculate the rate of glucose oxidation.[9] |

Experimental Protocols

Protocol 1: Primed-Constant Infusion of [U-¹³C]glucose for Cardiac Metabolism Studies in Mice

This protocol is adapted from studies investigating cardiac metabolism in murine models.[8]

Materials:

-

[U-¹³C]glucose (Sigma Aldrich or equivalent)

-

Sterile Saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Infusion pump

-

Catheters for tail vein infusion

-

Blood collection tubes (e.g., EDTA-coated)

-

Surgical tools for tissue harvesting

-

Liquid nitrogen

-

Homogenization buffer

Procedure:

-

Animal Preparation:

-

Acclimatize C57BL/6J mice (8-10 weeks old) to the experimental conditions for at least one week.[1][10]

-

Fast the mice for 6 hours before the infusion to reduce baseline glucose levels.[8]

-

Anesthetize the mouse using isoflurane (B1672236) (1.5%).[8]

-

Place a catheter into the lateral tail vein for infusion.[3][10]

-

-

Tracer Preparation:

-

Prepare the [U-¹³C]glucose solution in sterile saline. The concentration should be calculated based on the desired bolus and infusion rates.[3]

-

-

Infusion Protocol:

-

Administer an initial intraperitoneal bolus of 0.4 mg/g body weight of the [U-¹³C]glucose solution to quickly raise the plasma concentration of the tracer.[8]

-

Immediately following the bolus, begin a continuous tail vein infusion at a rate of 0.012 mg/g/min for 30-50 minutes to maintain isotopic steady state.[8]

-

Maintain the animal's body temperature at 37°C throughout the procedure.[8]

-

-

Sample Collection:

-

Collect blood samples at various time points (e.g., 0, 10, 20, 30, 50 minutes) via tail vein or saphenous vein into EDTA-coated tubes to monitor plasma glucose enrichment.[1]

-

At the end of the infusion period, euthanize the mouse and rapidly harvest tissues of interest (e.g., heart).[8][10]

-

Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[11][12]

-

-

Sample Processing and Analysis:

-

Extract metabolites from plasma and tissues using appropriate methods (e.g., methanol/chloroform/water extraction).[3]

-

Analyze the isotopic labeling patterns of metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][13]

-

Protocol 2: Dual-Tracer Infusion with D-Glucose-¹³C and L-Glucose-¹³C for Correcting Distribution Effects

This protocol utilizes a non-metabolized tracer (L-Glucose-¹³C) to correct for non-metabolic factors, thereby increasing the accuracy of metabolic flux calculations.[1]

Principle:

D-glucose is metabolized, while its stereoisomer, L-glucose, is transported into tissues but not significantly metabolized.[1] By co-infusing both labeled tracers, the L-glucose-¹³C signal in a tissue indicates the extent of glucose delivery and uptake, independent of its metabolism. This allows for the subtraction of non-metabolic distribution effects from the D-glucose-¹³C data.[1]

Procedure:

-

Animal and Tracer Preparation:

-

Follow the animal preparation steps as outlined in Protocol 1.

-

Prepare an infusion solution containing both ¹³C-labeled D-glucose and ¹³C-labeled L-glucose in sterile saline.

-

-

Infusion Protocol:

-

Sample Collection and Analysis:

-

Collect blood and tissue samples as described in Protocol 1.

-

Analyze the relative abundance of both tracers in plasma and tissues using mass spectrometry.

-

Calculate the corrected metabolic flux by subtracting the contribution of non-metabolic distribution based on the L-glucose-¹³C signal.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for an in vivo D-Glucose-¹³C infusion study.

Caption: General experimental workflow for in vivo stable isotope tracing studies.

Metabolic Signaling Pathway

The diagram below illustrates the metabolic fate of D-Glucose-¹³C through glycolysis and the TCA cycle.

Caption: Metabolic fate of D-Glucose-¹³C through glycolysis and the TCA cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Measuring In Vivo Tissue Metabolism Using 13C Glucose Infusions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. escholarship.org [escholarship.org]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for Sample Preparation of D-Glucose-¹³C-3 Labeled Cells for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using compounds like D-Glucose-¹³C-3 is a powerful technique for elucidating cellular metabolism and quantifying metabolic fluxes. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can gain critical insights into the activity of key metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This information is invaluable in various fields, including disease research, drug development, and biotechnology.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical platform for separating and identifying labeled metabolites. However, the polar and non-volatile nature of many key metabolites, such as sugars and amino acids, necessitates a crucial derivatization step to increase their volatility for GC analysis. This application note provides a detailed protocol for the sample preparation of D-Glucose-¹³C-3 labeled cells for GC-MS analysis, with a focus on quenching, extraction, and derivatization methodologies.

Experimental Protocols

This section outlines the key experimental procedures for ¹³C labeling of cells, quenching of metabolic activity, extraction of intracellular metabolites, and derivatization of target analytes for GC-MS analysis.

Protocol 1: Cell Culture and ¹³C-Glucose Labeling

This protocol describes the general procedure for labeling cellular metabolites using D-Glucose-¹³C-3.

Materials:

-

Cells of interest (e.g., mammalian cell line)

-

Appropriate cell culture medium lacking glucose

-

D-Glucose-¹³C-3

-

Standard cell culture equipment (incubator, flasks, etc.)

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow under standard conditions to the desired confluency.

-

Medium Preparation: Prepare the labeling medium by supplementing the glucose-free basal medium with D-Glucose-¹³C-3 to the desired final concentration (e.g., 25 mM). Ensure all other necessary supplements are added.

-

Adaptation (Optional but Recommended): For steady-state metabolic flux analysis, it is advisable to adapt the cells to the labeling medium for a period to ensure isotopic equilibrium is approached. The duration should be optimized for the specific cell line and experimental goals.

-

Labeling: Aspirate the standard culture medium, wash the cells once with sterile, ice-cold PBS, and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose. Time-course experiments (e.g., 0, 2, 6, 12, 24 hours) can be performed to monitor the dynamic incorporation of ¹³C into various metabolites.[1]

Protocol 2: Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to preserve the in vivo metabolic state of the cells at the time of harvesting.[2]

Materials:

-

Ice-cold saline solution (0.9% NaCl)

-

Cold methanol (B129727) (-80°C)[1][2]

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Refrigerated centrifuge

Procedure:

-

Quenching: At the desired time point, remove the culture plate from the incubator and immediately aspirate the labeling medium. Quickly wash the cells twice with ice-cold saline to remove any remaining extracellular labeled glucose.

-

Metabolite Extraction: Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).[1] Place the plate on dry ice to ensure rapid quenching.

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.[1]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas. The dried samples can be stored at -80°C until derivatization.

Protocol 3: Metabolite Derivatization (Silylation)

This protocol describes the derivatization of polar metabolites, such as sugars and amino acids, to make them volatile for GC-MS analysis. Silylation is a common and effective method.[3]

Materials:

-

Dried metabolite extract

-

Pyridine

-

Methoxyamine hydrochloride (MEOX)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Heating block or oven

Procedure:

-

Oximation: To the dried metabolite extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex briefly and incubate at 30°C for 90 minutes. This step protects the carbonyl groups of sugars.

-

Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Vortex and incubate at 37°C for 30 minutes. This step replaces active hydrogens on hydroxyl, carboxyl, and amino groups with a trimethylsilyl (B98337) (TMS) group.[4]

-

Cooling: Allow the sample to cool to room temperature before transferring to a GC-MS vial for analysis.

Data Presentation

The following tables summarize key quantitative parameters from the described protocols.

Table 1: Cell Labeling Parameters

| Parameter | Value | Notes |

|---|---|---|